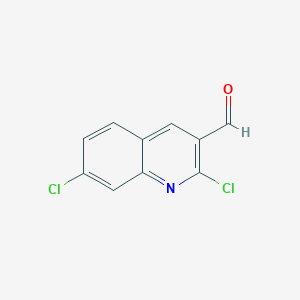

2,7-dichloroquinoline-3-carbaldehyde

CAS No.: 73568-33-9

Cat. No.: VC3797589

Molecular Formula: C10H5Cl2NO

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73568-33-9 |

|---|---|

| Molecular Formula | C10H5Cl2NO |

| Molecular Weight | 226.06 g/mol |

| IUPAC Name | 2,7-dichloroquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H |

| Standard InChI Key | JQJASWYVVSAOBN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,7-Dichloroquinoline-3-carbaldehyde (C<sub>10</sub>H<sub>5</sub>Cl<sub>2</sub>NO) possesses a molecular weight of 226.06 g/mol and features a planar quinoline core modified with electron-withdrawing substituents . The compound’s reactivity stems from the aldehyde group at position 3, which participates in condensation and nucleophilic addition reactions, and the chlorine atoms at positions 2 and 7, which enhance electrophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>10</sub>H<sub>5</sub>Cl<sub>2</sub>NO |

| Molecular Weight | 226.06 g/mol |

| CAS Registry Number | 73568-33-9 |

| Synonymous Names | 2,7-Dichloroquinoline-3-carboxaldehyde; MFCD06202348 |

| XLogP3 | 3.2 (Predicted) |

Spectral Signatures

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the aldehyde proton (δ 10.76–10.93 ppm in <sup>1</sup>H NMR) and aromatic protons (δ 7.21–8.73 ppm) . Infrared spectroscopy confirms the presence of aldehyde (ν 1680–1691 cm<sup>-1</sup>) and alkyne (ν 2200–2209 cm<sup>-1</sup>) functional groups in derivatives . High-resolution mass spectrometry (HRMS) further validates the molecular ion peak at m/z 226.0435 (C<sub>10</sub>H<sub>5</sub>Cl<sub>2</sub>NO<sup>+</sup>) .

Synthetic Methodologies

Vilsmeier-Haack Reaction

The primary synthesis route involves the Vilsmeier-Haack formylation of 3-chloroacetanilide derivatives. Treatment with phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF) at 80°C yields 2-chloroquinoline-3-carbaldehyde intermediates, which undergo subsequent chlorination at position 7 using aqueous HCl . This method achieves an 85–88% yield for 2,7-dichloroquinoline-3-carbaldehyde, as confirmed by <sup>13</sup>C NMR and HRMS .

Functionalization Strategies

Reductive amination and Suzuki-Miyaura coupling reactions enable diversification of the carbaldehyde group. For instance, NaBH(OAc)<sub>3</sub>-mediated reductive amination with pyridinylmethylamines produces Pim kinase inhibitors (e.g., VBT-5445 derivatives) , while palladium-catalyzed couplings with aryl boronic acids generate biaryl derivatives for anticancer screening .

Pharmacological Applications

Anticancer Activity

3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one derivatives, synthesized from 2,7-dichloroquinoline-3-carbaldehyde, exhibit selective cytotoxicity against ovarian (A2780) and prostate (DU-145) cancer cell lines. Compound LM08 (6-Cl substitution) demonstrates an IC<sub>50</sub> of 41.3 μM in A2780 cells, inducing apoptosis via caspase-3 activation and mitochondrial depolarization .

Kinase Inhibition

Structural modifications at the carbaldehyde position yield dual Pim-1/mTORC inhibitors. The lead compound 5a (7-chloro-1-(2-phenoxyethyl)-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one) inhibits Pim-1 kinase with a K<sub>d</sub> of 0.8 μM and suppresses mTORC1 signaling in leukemia models .

Analytical and Computational Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of 7-chloro-2-(p-tolylethynyl)quinoline-3-carbaldehyde derivatives reveals bond lengths of 1.214 Å for the aldehyde C=O group and 1.735 Å for C-Cl bonds, consistent with DFT calculations .

Molecular Docking Studies

Docking simulations into Pim-1’s ATP-binding pocket (PDB: 4DTK) show hydrogen bonding between the carbaldehyde oxygen and Lys67, while the dichloro substituents engage in hydrophobic interactions with Val52 and Ala65 . These interactions rationalize the nanomolar affinity of 5a-derived inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume